molecular formula C25H22N4O4 B3448355 2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide

2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide

Cat. No. B3448355
M. Wt: 442.5 g/mol
InChI Key: XFFUSHPWEKGYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. This compound is also known as MPAPB and belongs to the class of benzamide derivatives. It has been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide involves the inhibition of the enzyme monoamine oxidase-B (MAO-B). MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide increases the levels of dopamine in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide have been extensively studied. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to exhibit analgesic effects by reducing pain sensitivity. Additionally, it has been found to exhibit anticonvulsant effects by reducing the frequency and severity of seizures.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide in lab experiments include its unique chemical structure and mechanism of action, as well as its potential therapeutic applications in various fields of medicine. However, its limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties.

Future Directions

There are several future directions for research on 2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide. These include further studies on its potential therapeutic applications in the treatment of neurodegenerative disorders, as well as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research is needed to fully understand its pharmacological properties and potential side effects.

Scientific Research Applications

2-methoxy-5-{[3-(1-oxo-4-phenyl-2(1H)-phthalazinyl)propanoyl]amino}benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-methoxy-5-[3-(1-oxo-4-phenylphthalazin-2-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-33-21-12-11-17(15-20(21)24(26)31)27-22(30)13-14-29-25(32)19-10-6-5-9-18(19)23(28-29)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H2,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFUSHPWEKGYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-{[3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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